Molecular Weight Efficiency: Leaner Scaffold Versus 2-Methyl and N-Alkyl Congeners
In fragment-based and lead-generation campaigns, minimizing molecular weight while retaining key functional handles is a primary selection criterion. The target compound possesses a molecular weight of 177.16 g/mol , which is 14.05 g/mol (−7.3%) lower than the 2-methyl analog 2-methyl-6-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (191.21 g/mol) [1] and 28.07 g/mol (−13.7%) lower than the N-ethyl-N-propargyl analog 6-[ethyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (205.23 g/mol) [2]. For a fragment library enumeration of 1,000 compounds, this difference translates to a cumulative mass reduction of approximately 14–28 g per mole of library, directly impacting compliance with Ro3 fragment guidelines where MW ≤ 300 is the benchmark.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 177.16 |
| Comparator Or Baseline | 2-Methyl analog: 191.21 g/mol; N-Ethyl-N-propargyl analog: 205.23 g/mol |
| Quantified Difference | −7.3% vs. 2-methyl analog; −13.7% vs. N-ethyl-N-propargyl analog |
| Conditions | Calculated from molecular formula; all compounds share pyrimidine-4-carboxylic acid core |
Why This Matters
Lower molecular weight directly improves ligand efficiency metrics and fragment library quality, making this scaffold preferable for fragment-based screening collections where every dalton affects hit prioritization.
- [1] Kuujia.com. 2-Methyl-6-(prop-2-yn-1-yl)aminopyrimidine-4-carboxylic acid (CAS 1934457-04-1). MW 191.21. https://www.kuujia.com/cas-1934457-04-1.html (accessed 2026-05-01). View Source
- [2] Kuujia.com. 6-[Ethyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid – Product Data. CAS 1873605-55-0, MW 205.23. https://www.kuujia.com/cas-1873605-55-0.html (accessed 2026-05-01). View Source
